N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features a thiadiazole ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting tert-butyl hydrazine with carbon disulfide under basic conditions to form the intermediate, which is then cyclized to yield the thiadiazole ring.
Synthesis of the Quinazolinone Moiety: The quinazolinone part can be prepared by reacting anthranilic acid with formamide, followed by cyclization.
Coupling Reaction: The final step involves coupling the thiadiazole and quinazolinone intermediates through a condensation reaction, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazolinone.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is investigated for its potential as an antimicrobial or anticancer agent. The presence of both thiadiazole and quinazolinone rings, which are known for their biological activities, makes it a promising candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets, such as enzymes and receptors, could lead to the development of new treatments for diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in the design of catalysts or other functional materials.
Mechanism of Action
The mechanism by which N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may target enzymes involved in key metabolic pathways, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It could interact with signaling pathways, modulating cellular responses and leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
Uniqueness
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to the combination of the thiadiazole and quinazolinone rings, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject of study.
Properties
Molecular Formula |
C18H21N5O2S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C18H21N5O2S/c1-18(2,3)16-21-22-17(26-16)20-14(24)9-6-10-23-11-19-13-8-5-4-7-12(13)15(23)25/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,20,22,24) |
InChI Key |
VMKIXKIGPKTIGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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